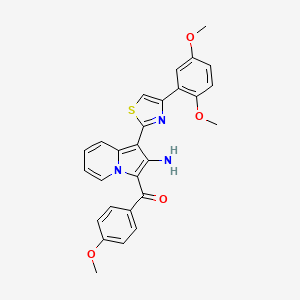

![molecular formula C25H28N4O3 B2413165 1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900872-96-0](/img/structure/B2413165.png)

1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

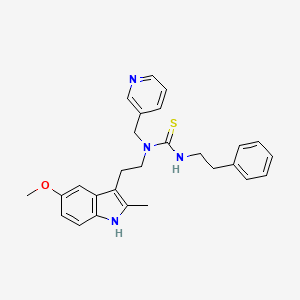

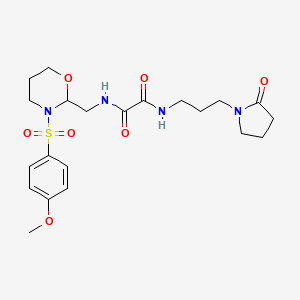

The compound “1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been described in the literature . For instance, the 7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized via acid-mediated nucleophilic substitution reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines .Molecular Structure Analysis

The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific substitutions at various positions of the ring, such as the benzyl, isopropoxypropyl, and methyl groups in the given compound, can significantly influence its properties and biological activity .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives often involve their interactions with various biological targets. For instance, some pyrimidine derivatives have been found to exhibit inhibitory effects against the expression and activities of certain vital inflammatory mediators .科学的研究の応用

- Pyrrolo[1,2-a]pyrimidines, including our compound, have attracted attention due to their potential anticancer properties. Researchers have investigated their effects on cancer cell lines, exploring mechanisms of action and identifying promising candidates for drug development .

- Unexpectedly, pyrrolo[1,2-a]pyrimidines derived from NH-pyrroles exhibit time-dependent aggregation-induced emission enhancement (AIEE). AIEE refers to the phenomenon where the fluorescence intensity increases upon aggregation, making these compounds interesting for imaging and sensing applications .

- Designing novel pyrrolo[2,3-d]pyrimidine derivatives has led to compounds with potential antidiabetic properties. Some analogues effectively inhibit the α-amylase enzyme, which plays a role in carbohydrate metabolism. These compounds could be explored further for diabetes management .

- The compound’s synthesis involves a metal-free method for constructing unsymmetrically tetrasubstituted NH-pyrroles. This approach allows for diverse functional groups and good functional group tolerance. The reaction mechanism involves a sequence of cyano-addition and migration, followed by aromatization to form the pyrrole skeleton .

- Pyrroles and their derivatives are prevalent key motifs in bioactive natural compounds. As core structures, they contribute to the pharmacological activity of drugs like lipitor, sutent, and molindone. The ability to synthesize polysubstituted pyrroles with diverse functional groups is crucial for drug discovery .

- Researchers have explored microwave techniques for synthesizing pyrrolo[2,3-d]pyrimidine derivatives. This robust approach allows for the incorporation of specific substituents, such as chlorine atoms and trichloromethyl groups, leading to compounds with potential biological activities .

Anticancer Research

Aggregation-Induced Emission Enhancement (AIEE)

Diabetes Treatment

Metal-Free Synthesis of Tetrasubstituted Pyrroles

Bioactive Natural Molecules

Microwave-Assisted Synthesis

作用機序

Target of Action

The compound, also known as 6-benzyl-12-methyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, is a derivative of pyrrolo[2,3-d]pyrimidine . It primarily targets Cyclin-Dependent Kinases (CDKs) , specifically CDK4/6 . CDKs are crucial regulators of cell cycle progression and have a significant role in cancer pathogenesis .

Mode of Action

This compound acts as a CDK4/6 inhibitor . By inhibiting CDK4/6, it prevents the phosphorylation of the retinoblastoma protein, leading to a halt in cell cycle progression from the G1 to the S phase . This results in cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK4/6 affects the cell cycle regulatory pathway . It disrupts the normal progression of the cell cycle, particularly the transition from the G1 (growth) phase to the S (synthesis) phase . This disruption can lead to apoptosis or programmed cell death, especially in rapidly dividing cells such as cancer cells .

Result of Action

The primary result of the compound’s action is the inhibition of cancer cell proliferation . By halting the cell cycle, it prevents the growth and division of cancer cells, potentially leading to their death . This makes it a promising candidate for the treatment of cancers, particularly those characterized by overactive CDK4/6, such as breast cancer .

将来の方向性

特性

IUPAC Name |

6-benzyl-12-methyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-17(2)32-13-7-12-26-24(30)21-14-20-23(28(21)16-19-8-5-4-6-9-19)27-22-11-10-18(3)15-29(22)25(20)31/h4-6,8-11,14-15,17H,7,12-13,16H2,1-3H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXJIKRJECVQCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCOC(C)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2413088.png)

![3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2413092.png)

![3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2413105.png)